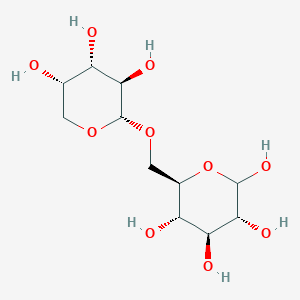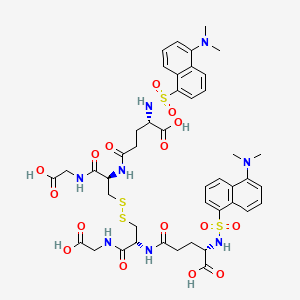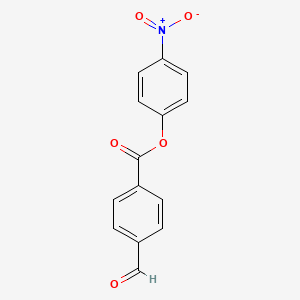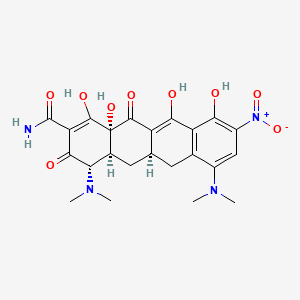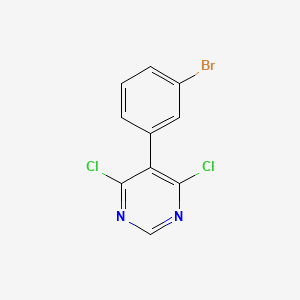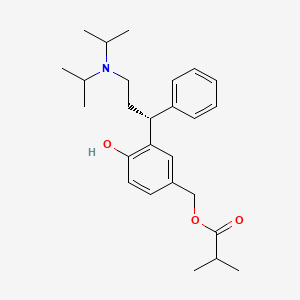
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonist properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed under various brand names, including Detrol and Detrusitol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several key steps. One efficient method starts with the reduction of a benzopyranone using sodium borohydride to form a dialcohol. The hydroxyl groups of the dialcohol are then reacted with mesyl chloride to introduce methanesulphonyl groups, forming a dimesylated compound. This compound is subsequently reacted with diisopropylamine under pressure and then with sodium hydroxide to obtain tolterodine, which is isolated as the corresponding hydrobromide .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine often involve enantioselective synthesis techniques. One such method uses lithiation/borylation–protodeboronation of a homoallyl carbamate as a key step. This process involves the reaction of an electron-rich aryl Li-carbamate with an electron-neutral boronic ester, followed by improvements using magnesium bromide in methanol, leading to high yield and enantioselectivity .
化学反应分析
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its primary amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, mesyl chloride for substitution, and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted tolterodine derivatives .
科学研究应用
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
作用机制
The mechanism of action of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. It primarily targets the M2 and M3 subtypes of muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary urgency and frequency . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
相似化合物的比较
Similar Compounds
Sertraline: An antidepressant with a similar chiral gem-diarylalkyl structure.
Indatraline: A compound used in the treatment of depression and cocaine addiction, also featuring a gem-diarylalkyl stereocenter.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high selectivity for muscarinic receptors and its potent antimuscarinic activity. Unlike other similar compounds, it is specifically designed to target urinary bladder receptors, making it highly effective in treating overactive bladder syndrome .
属性
分子式 |
C26H37NO3 |
|---|---|
分子量 |
411.6 g/mol |
IUPAC 名称 |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
InChI 键 |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
手性 SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
规范 SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



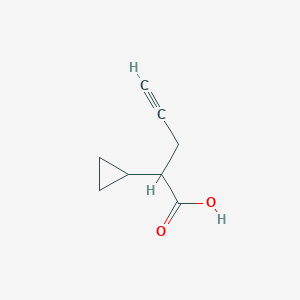
![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

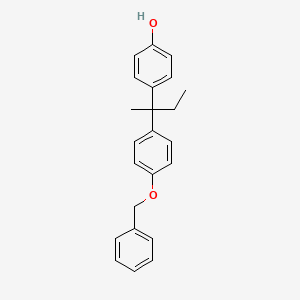
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)


